Prolyl-Glutamate

Description

Properties

IUPAC Name |

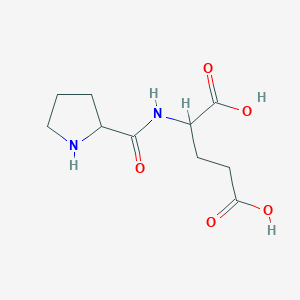

2-(pyrrolidine-2-carbonylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLROSWPKSBORFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Peptide Coupling Reactions

Peptide coupling reactions are the core of dipeptide synthesis. These reactions involve the formation of a peptide bond between two amino acids. For this compound, the coupling involves proline and glutamic acid.

Reagents and Conditions : Common coupling reagents include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC), mixed anhydrides, and phosphonium or uranium salts like PyBOP or HBTU. Protecting groups such as tert-butyloxycarbonyl (Boc) for the amine and tert-butyl ester for the carboxyl group are typically used to prevent unwanted side reactions.

-

- Activation : Activate the carboxyl group of glutamic acid using a coupling reagent.

- Coupling : Add proline to the activated glutamic acid in the presence of a base.

- Deprotection : Remove protecting groups to obtain the final dipeptide.

Solution-Phase Synthesis

Solution-phase synthesis is a common method for preparing peptides. It involves sequential addition of amino acids in solution, allowing for easier purification and higher yields.

Advantages : This method is more flexible and can be optimized for large-scale production. It also allows for the use of various coupling reagents and conditions to improve efficiency.

Example Protocol for Glycyl-Prolyl-Glutamate (Related to this compound) :

Analysis and Purification

After synthesis, the dipeptide must be analyzed and purified to ensure its quality and purity.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC) : Used to separate and quantify the dipeptide based on its retention time and UV absorbance.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers detailed structural information and stereochemical analysis.

Purification Methods

- Chromatography : HPLC or ion exchange chromatography can be used to purify the dipeptide.

- Crystallization : Sometimes used for final purification, especially for large-scale production.

Research Findings and Applications

While specific research on this compound might be limited, related compounds like Glycyl-Prolyl-Glutamate have been extensively studied for neuroprotective effects. The synthesis methods developed for these compounds can be adapted for this compound.

Neuroprotective Applications

- Glycyl-Prolyl-Glutamate (GPE) : Known for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biotechnological Applications

- Enzymatic Synthesis : Enzymes can be used to synthesize peptides like this compound, offering a more sustainable alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Prolyl-Glutamate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly at the proline residue.

Reduction: Reduction reactions may involve the conversion of disulfide bonds to thiol groups.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of proline may lead to the formation of hydroxyproline, while reduction reactions may result in the formation of free thiol groups.

Scientific Research Applications

Prolyl-Glutamate has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide bond formation and degradation.

Biology: this compound is studied for its role in protein digestion and metabolism.

Industry: It is used in the production of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Prolyl-Glutamate involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, this compound and its analogs have been shown to modulate oxidative stress, acetylcholine depletion, and secretase activities. These effects are mediated through various signaling pathways, including those involved in apoptosis and necrosis .

Comparison with Similar Compounds

Structural and Chromatographic Properties

| Compound Name | HMDB ID | Neutral Mass (Da) | Normalized RT (min) |

|---|---|---|---|

| This compound | HMDB0029016 | 244.1059 | 7.02–7.03 |

| Prolyl-Lysine | HMDB0029022 | 243.1599 | 17.97 |

| Prolyl-Valine | HMDB0029030 | 214.1317 | 12.06 |

| Prolyl-Alanine | HMDB0029010 | 186.1005 | 8.64 |

| Leucyl-Alanine | HMDB0028922 | 202.1319 | 10.47 |

Key Observations :

- Retention Time: this compound’s shorter RT compared to Prolyl-Lysine (17.97 min) and Prolyl-Valine (12.06 min) reflects its polarity, likely due to glutamic acid’s negatively charged side chain under physiological conditions. Prolyl-Lysine’s extended RT is attributed to lysine’s positively charged ε-amino group, enhancing interaction with chromatographic columns .

- Mass Differences : this compound’s higher mass relative to Prolyl-Valine and Prolyl-Alanine correlates with glutamic acid’s larger molecular weight compared to valine and alanine .

Metabolic Regulation Under Dexamethasone Treatment

| Compound Name | Fold Change (Up/Down) | p-Value | Biological Implication |

|---|---|---|---|

| This compound | 1.300–1.527 (↑) | 3.85 × 10⁻⁴–4.63 × 10⁻⁴ | Stress response modulation |

| Prolyl-Lysine | 1.514 (↑) | 4.01 × 10⁻³ | Potential role in protein turnover |

| Prolyl-Valine | 1.462 (↑) | 8.43 × 10⁻³ | Energy metabolism regulation |

| Prolyl-Alanine | 0.813 (↓) | 1.07 × 10⁻³ | Downregulated under glucocorticoid stress |

Key Observations :

- Upregulation : this compound, Prolyl-Lysine, and Prolyl-Valine are upregulated under dexamethasone, with this compound showing the highest fold change. This suggests its prominence in glucocorticoid-mediated pathways, possibly linked to glutamic acid’s role in neurotransmission and energy metabolism .

- Downregulation : Prolyl-Alanine is significantly downregulated (fold change: 0.813), indicating divergent regulatory mechanisms for alanine-containing dipeptides during stress .

Statistical and Functional Significance

- This compound : Its low p-values (3.85 × 10⁻⁴–4.63 × 10⁻⁴) highlight statistical robustness in metabolomic perturbations. In cluster analyses, this compound groups with aspartyl- and leucyl-containing metabolites, suggesting co-regulation in pathways like oxidative stress response .

- Prolyl-Lysine vs.

Q & A

Q. What are the standard protocols for synthesizing Prolyl-Glutamate in laboratory settings?

Methodological Answer: this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Critical steps include:

- Coupling efficiency optimization : Use of coupling agents like HBTU/HOBt and monitoring via Kaiser test .

- Purification : Reverse-phase HPLC with C18 columns, gradient elution (e.g., 0.1% TFA in water/acetonitrile), and characterization via mass spectrometry (MS) and NMR (¹H/¹³C) .

- Purity validation : ≥95% purity threshold using analytical HPLC and elemental analysis .

Q. How is this compound characterized to confirm its molecular structure and purity?

Methodological Answer:

- Spectroscopic techniques : ¹H/¹³C NMR for backbone conformation analysis, FT-IR for amide bond verification .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

- Chromatographic methods : Analytical HPLC with UV detection at 214 nm for purity assessment .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the stability of this compound under varying physiological conditions?

Methodological Answer:

- Controlled variables : pH (1.5–7.4), temperature (37°C), and ionic strength (e.g., PBS buffer vs. simulated gastric fluid) .

- Degradation kinetics : Use LC-MS/MS to quantify hydrolytic or enzymatic degradation products over time .

- Design of Experiments (DOE) : Fractional factorial designs to identify interactions between variables (e.g., pH × temperature) .

Q. How should researchers address contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate experimental variability (e.g., cell lines, assay protocols) .

- Data harmonization : Normalize bioactivity metrics (e.g., IC₅₀, EC₅₀) using standardized reference compounds and assay controls .

- Bias assessment : Use Cochrane Risk of Bias Tool to evaluate methodological inconsistencies (e.g., blinding, randomization) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer:

- Nonlinear regression models : Four-parameter logistic (4PL) curve fitting to calculate EC₅₀/IC₅₀ values .

- Error handling : Bootstrap resampling for confidence interval estimation in small-sample studies .

- Comparative metrics : GR metrics for cell viability assays to account for control well variability .

Q. How can researchers optimize in vivo delivery systems for this compound while ensuring bioavailability?

Methodological Answer:

- Formulation screening : Use combinatorial libraries of lipid nanoparticles (LNPs) or PEGylation to enhance solubility .

- Pharmacokinetic profiling : LC-MS/MS quantification in plasma/tissue homogenates, with non-compartmental analysis (NCA) for AUC and t₁/₂ .

- Permeability assays : Caco-2 cell monolayers or artificial membrane permeability assays (PAMPA) .

Data Analysis and Contradiction Resolution

Q. What strategies mitigate variability in this compound’s spectroscopic data across laboratories?

Methodological Answer:

Q. How should conflicting results about this compound’s receptor-binding affinity be reconciled?

Methodological Answer:

- Binding assay validation : Compare surface plasmon resonance (SPR), ITC, and radioligand binding assays under identical buffer conditions .

- Allosteric modulation analysis : Use Schild regression to distinguish competitive vs. non-competitive inhibition .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s mechanistic pathways?

Methodological Answer:

- PICOT framework : Define Population (e.g., specific cell types), Intervention (dose/concentration), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate), and Timeframe .

- Systems biology modeling : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data into kinetic models (e.g., COPASI) .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.